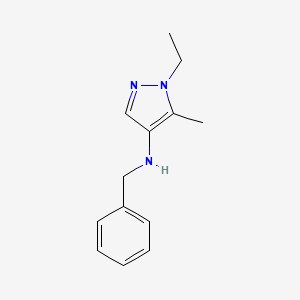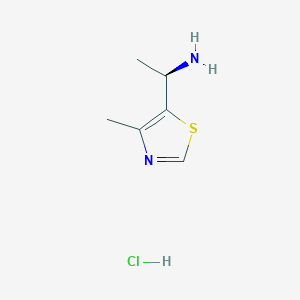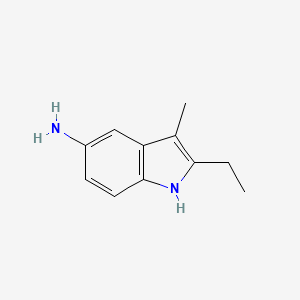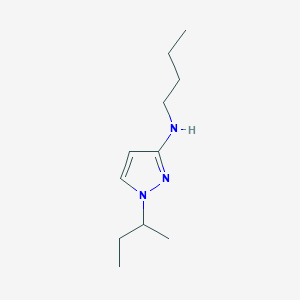![molecular formula C12H18FN5 B11732166 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin ist eine synthetische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die zwei Pyrazolringe, eine Ethylgruppe, eine Fluorethylgruppe und eine Methylgruppe umfasst. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung spezifische chemische Eigenschaften und potenzielle biologische Aktivitäten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin beinhaltet in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Pyrazolrings. Dies kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Ethylgruppe: Die Ethylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Ethylhalogeniden in Gegenwart einer Base wie Kaliumcarbonat eingeführt werden.
Fluorethylierung: Die Fluorethylgruppe kann durch Reaktion der Zwischenverbindung mit einem Fluorethylierungsmittel wie 2-Fluorethyltosylat eingeführt werden.
Methylierung: Die Methylgruppe kann durch Methylierungsreaktionen unter Verwendung von Methyliodid oder Dimethylsulfat in Gegenwart einer Base eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin beinhaltet die Skalierung der Labor-Synthesemethoden. Dies erfordert in der Regel die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen wie Halogenide durch Nukleophile wie Amine oder Thiole ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium, Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in Methanol, Lithiumaluminiumhydrid in Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base, Amine in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Bildung von Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Derivaten mit hydrierten funktionellen Gruppen.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Erforscht als potenzieller Therapeutikum für verschiedene Krankheiten aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder Krebsfortschritt beteiligt sind, und so seine therapeutischen Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin kann mit anderen Pyrazolderivaten verglichen werden, wie zum Beispiel:
1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin: Fehlt die Ethylgruppe am Pyrazolring.
N-Methyl-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin: Enthält eine Methylgruppe anstelle einer Ethylgruppe.
1-Ethyl-4-methyl-1H-pyrazol-5-amin: Fehlt die Fluorethylgruppe.
Die Einzigartigkeit von N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-4-methyl-1H-pyrazol-5-amin liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht.
Eigenschaften
Molekularformel |
C12H18FN5 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-11(4-6-15-17)9-14-12-10(2)8-16-18(12)7-5-13/h4,6,8,14H,3,5,7,9H2,1-2H3 |
InChI-Schlüssel |
BLBMADIIKHWNNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)CNC2=C(C=NN2CCF)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732095.png)
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)


![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732129.png)


![3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)

![4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide](/img/structure/B11732168.png)
